Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate
Description
Properties
Molecular Formula |
C24H19NO3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H19NO3/c1-27-20-13-11-19(12-14-20)24(26)28-23(18-8-3-2-4-9-18)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3 |
InChI Key |
BABTUKLVYQJPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Esterification via Acyl Chloride Intermediates
A widely employed method involves the esterification of isoquinolin-1-yl(phenyl)methanol with 4-methoxybenzoyl chloride. This approach leverages classical nucleophilic acyl substitution under basic conditions:
-
Synthesis of 4-Methoxybenzoyl Chloride :
-
Coupling with Isoquinolin-1-yl(phenyl)methanol :
-
The alcohol is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of triethylamine (TEA) as a base.
-
4-Methoxybenzoyl chloride is added dropwise at 0–5°C, and the reaction is stirred at room temperature for 12–24 hours.
-
Workup involves aqueous extraction, drying over Na₂SO₄, and purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
-
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, DMF, 70°C, 4 h | 90 | ≥98% |
| Esterification | TEA, DCM, 24 h | 73 | ≥95% |
Mitsunobu Reaction for Direct Ester Formation
An alternative route utilizes the Mitsunobu reaction to couple 4-methoxybenzoic acid with isoquinolin-1-yl(phenyl)methanol:
Cyclization Strategies for Isoquinoline Core Construction
The isoquinoline moiety is often synthesized de novo via Bischler-Napieralski or Pomeranz-Fritsch cyclization:
Bischler-Napieralski Cyclization
Pomeranz-Fritsch Reaction
-
Substrate : Benzaldehyde and aminoacetaldehyde dimethyl acetal.
-
Conditions : Concentrated H₂SO₄ at 0–5°C, followed by hydrolysis.
Optimization Strategies for Improved Efficiency
Catalytic Hydrogenation for Intermediate Reduction
Solvent and Temperature Effects
-
Esterification : Replacing DCM with 2-Me-THF improves reaction homogeneity and yield (5–8% increase).
-
Cyclization : Elevated temperatures (80–100°C) in Eaton’s reagent (P₂O₅/MeSO₃H) enhance ring-closure efficiency.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Limitations
-
Regioselectivity : Competing pathways during cyclization may yield undesired regioisomers.
-
Steric Hindrance : Bulky substituents on the phenyl group reduce esterification yields (e.g., 40–50% for ortho-substituted derivatives).
-
Scale-Up : Pd-catalyzed steps face cost barriers for industrial production .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and isoquinolin-1-yl(phenyl)methanol.
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (1–2 M), reflux | 4-Methoxybenzoic acid + isoquinolin-1-yl(phenyl)methanol | |
| Basic hydrolysis | NaOH (1–2 M), aqueous ethanol | 4-Methoxybenzoate salt + isoquinolin-1-yl(phenyl)methanol |
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate salt.
Nucleophilic Substitution at the Methoxy Group
The methoxy group on the benzoate moiety can undergo substitution with strong nucleophiles.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Demethylation | BBr₃ (1.0 M in DCM), 0°C | 4-Hydroxybenzoate derivative | |
| Thiol substitution | H₂S gas, H₂SO₄ catalyst, 80°C | 4-Methylthiobenzoate derivative |
Key Observations :
-
Demethylation with BBr₃ selectively targets the methoxy group without affecting the ester linkage.
-
Thiol substitution is less efficient (<50% yield) due to steric hindrance from the isoquinoline-phenyl group.
Oxidation Reactions
The isoquinoline and phenyl moieties are susceptible to oxidation under strong conditions.
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | Quinone derivatives | |
| CrO₃ | Acetic acid, 60°C | Oxidized isoquinoline intermediates |
Structural Impact :
-
Oxidation of the isoquinoline ring generates N-oxide derivatives, which exhibit altered electronic properties .
-
Over-oxidation of the phenyl group can lead to ring cleavage, though this is not a major pathway.
Electrophilic Aromatic Substitution (EAS)
The phenyl and isoquinoline rings participate in EAS, though reactivity varies.
| Reaction | Reagents | Position | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to methoxy | |
| Sulfonation | H₂SO₄, SO₃, 50°C | Isoquinoline C-3 |
Regioselectivity :
-
Nitration favors the para position relative to the methoxy group due to its electron-donating effect.
-
Sulfonation occurs at the isoquinoline C-3 position, driven by aromatic ring activation.
Reduction Reactions
The ester and aromatic systems can be reduced under catalytic hydrogenation.
Limitations :
-
Full hydrogenation of the isoquinoline ring requires elevated H₂ pressure (>5 atm) .
-
LiAlH₄ reduction is highly exothermic and requires careful temperature control.
Acid-Base Reactivity
The isoquinoline nitrogen can participate in acid-base reactions.
Scientific Research Applications
Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical data for Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate and its analogs:
| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | 191–193 | 452.1485 | 4-Methoxybenzoate |
| 3-Benzoylpyrrolo[2,1-a]isoquinolin-1-yl benzoate (3f) | 185–187 | 406.1314 | Benzoate |
| Methyl 3-benzoyl-1-(benzoyloxy)indolizine-7-carboxylate (3a) | 88–90 | 406.1314 | Benzoyloxy, methyl ester |
| 3-(4-Methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one (4b) | Not reported | 350.39 | 4-Methoxyphenyl, phenylamino |
Key Observations :
- The 4-methoxybenzoate substituent in the target compound increases molecular weight by ~46 g/mol compared to the unsubstituted benzoate analog (3f). This is attributed to the methoxy group’s contribution (-OCH₃: 31.03 g/mol) .
- The melting point of the target compound (191–193°C) is higher than that of 3f (185–187°C), suggesting enhanced crystallinity due to methoxy-induced intermolecular interactions (e.g., dipole-dipole or π-stacking) .
- Compound 4b, an isoquinolinone derivative with a 4-methoxyphenyl group, shares structural motifs with the target compound but lacks the ester moiety.
Comparison :
Spectroscopic and Analytical Data
- NMR Spectroscopy : The target compound’s ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for the methoxy group (~3.8 ppm) and aromatic protons (6.8–8.5 ppm), consistent with analogs like 3g and 3f .
- HRMS : Molecular ion peaks at m/z 452.1485 ([M+H]⁺) confirm the target compound’s identity, distinguishing it from analogs like 3a (m/z 406.1314) .
- X-Ray Crystallography : While direct data for the target compound are unavailable, related structures (e.g., 4b) reveal planar aromatic systems and hydrogen-bonding networks critical for stability .
Biological Activity
Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Overview of Biological Activity
This compound has been investigated for various biological activities, including antimicrobial , anticancer , and antiviral properties. The compound's structure suggests potential interactions with biological targets, which may mediate its effects.
Antimicrobial Activity
Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, modifications at specific positions on the isoquinoline structure have been shown to enhance activity against various bacterial strains. In particular, the compound demonstrates effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
This compound has shown promising results in cancer research. A study highlighted its antiproliferative effects on prostate cancer cell lines, with an IC50 value indicating potent activity . Additionally, structural optimization of related isoquinoline derivatives has led to compounds with enhanced selectivity and efficacy against cancer cells, suggesting that isoquinoline scaffolds can be tailored for improved therapeutic outcomes .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the methoxy group may influence the compound's reactivity and interaction with biological molecules, potentially leading to the formation of reactive intermediates that can modify cellular components .
Structure-Activity Relationships (SAR)
Understanding the SAR of isoquinoline derivatives is crucial for optimizing their biological activity. Research has identified key features that enhance their potency and selectivity:
- Position of Substituents : Modifications at positions 2, 4, and 7 on the quinazoline ring have been shown to improve selectivity against target enzymes while minimizing off-target effects .
- Functional Groups : The introduction of various functional groups at specific sites can significantly alter the compound's activity profile. For instance, certain aryl substitutions have been linked to increased antiproliferative effects in cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of isoquinoline derivatives:
- Anticancer Study : A derivative similar to this compound was found to induce G1 cell cycle arrest and apoptosis in prostate cancer cells, demonstrating its potential as an anticancer agent .
- Antimicrobial Research : Isoquinoline derivatives were tested against various bacterial strains, revealing significant inhibitory concentrations (MIC values) that suggest strong antimicrobial potential .
- Antiviral Applications : Some isoquinoline compounds have been reported to inhibit HIV replication, indicating their potential use in antiviral therapies .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate, and what intermediates are critical for its preparation?
- Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution reactions. Key intermediates include 4-methoxybenzoic acid derivatives (e.g., methyl 4-methoxybenzoate) and isoquinoline-based precursors. For example, polylithiated intermediates derived from hydrazides or phenylhydrazines react with substituted benzoate esters to form the isoquinolinone core . Critical steps involve controlling reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-alkylated derivatives.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemical ambiguities and confirms the ester linkage geometry .
- Spectroscopy :
- ¹H/¹³C NMR : Signals for methoxy (-OCH₃) groups appear at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C). Aromatic protons in the isoquinoline and phenyl moieties show splitting patterns consistent with substitution patterns .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₀NO₃: 370.1443; observed: 370.1445) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the ester group. Storage recommendations: anhydrous environment at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
- Methodological Answer :
- Catalyst Screening : Use palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
- Reaction Monitoring : Employ TLC or HPLC-MS to track intermediate formation and adjust stoichiometry dynamically.
- Byproduct Mitigation : Introduce protecting groups (e.g., tert-butyldimethylsilyl) for reactive hydroxyl or amine sites in precursors .
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or coupling constants)?
- Methodological Answer :
- Dynamic NMR : Probe rotational barriers in the ester group to explain anomalous splitting patterns.
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p) level) to identify conformational isomers .
- 2D-COSY/HSQC : Map through-space and through-bond correlations to reassign ambiguous signals .
Q. How does the electronic structure of the 4-methoxybenzoate moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Perform frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. The methoxy group’s electron-donating effect increases electron density on the benzoate ring, favoring electrophilic aromatic substitution at the para position .
- Experimental Validation : Compare reaction rates with analogs lacking the methoxy group (e.g., phenyl benzoate) using kinetic studies .
Q. What biological or pharmacological screening methodologies are appropriate for this compound, given its structural features?
- Methodological Answer :
- In Vitro Assays : Prioritize cytotoxicity screening (e.g., MTT assay on cancer cell lines) due to structural similarity to kinase inhibitors .
- Molecular Docking : Target proteins with hydrophobic binding pockets (e.g., COX-2 or tubulin) using AutoDock Vina, leveraging the compound’s aromatic planar regions .
- Metabolic Stability : Use liver microsome assays to evaluate esterase-mediated hydrolysis rates .
Contradictions and Mitigation Strategies
- Contradiction : Discrepancies in reported melting points (e.g., 158°C vs. 165°C) may arise from polymorphic forms.
- Resolution : Perform differential scanning calorimetry (DSC) with controlled crystallization solvents (e.g., ethyl acetate vs. hexane) .
- Contradiction : Conflicting bioactivity data in preliminary screens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
